molecular formula C14H15N3O2 B2601683 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797183-56-2

6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2601683
CAS No.: 1797183-56-2
M. Wt: 257.293
InChI Key: JHVOQWAOGKJSCO-UHFFFAOYSA-N
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Description

6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic chemical compound featuring a tetrahydropyrido[4,3-d]pyrimidine core, a scaffold of significant interest in modern medicinal chemistry and oncology drug discovery. The pyridopyrimidine structure is a privileged pharmacophore in drug design, known for its ability to interact with various enzyme active sites . Specifically, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine moiety has been identified as a key aromatic core in the structure-based design of novel, potent inhibitors targeting the oncogenic KRAS protein . Mutations in the KRAS gene, particularly the G12D mutation, are drivers in a substantial proportion of pancreatic, biliary, and colorectal cancers, making it a critical therapeutic target . This compound is intended for research applications solely within this context, to investigate the structure-activity relationships of KRAS-directed inhibitors and to explore novel approaches in targeted cancer therapy. The molecule is presented as a high-purity solid for research use. It is soluble in common organic solvents such as DMSO, and researchers are advised to determine the optimal solubility and storage conditions for their specific experimental systems. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-12(10(2)19-9)14(18)17-4-3-13-11(7-17)6-15-8-16-13/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVOQWAOGKJSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with a suitable pyrido[4,3-d]pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs of pyrido[4,3-d]pyrimidine derivatives and their properties:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound : 6-(2,5-dimethylfuran-3-carbonyl) C₁₆H₁₇N₃O₂ ~295.33 ~2.8* Furan carbonyl enhances π-π interactions; dimethyl groups increase lipophilicity
6-Benzyl-2-chloro-4-(trifluoromethyl) C₁₅H₁₃ClF₃N₃ 327.73 3.5 High lipophilicity (CF₃, Cl); potential kinase inhibition
4-Ethoxy derivative C₉H₁₃N₃O 179.22 ~1.2 Small ethoxy group improves solubility; lower molecular weight
6-(tert-Butoxy carbonyl) C₁₃H₁₄N₂O₂·HCl 281.73 ~2.5 Bulky tert-butyl group enhances metabolic stability
2-Piperidin-1-yl derivative C₁₂H₁₇N₅ 243.30 ~1.9 Cyclic amine improves basicity; potential for enhanced target binding

*Estimated based on structural similarity.

Pharmacological Activity

  • Kinase Inhibition : Pyrido[4,3-d]pyrimidines with aryl/heteroaryl substituents (e.g., benzyl, furan) often target kinases like MEK or PI3K. For example, TAK-733 (a pyrido[2,3-d]pyrimidine analog) inhibits MEK with IC₅₀ values <10 nM .
  • Anticancer Potential: The trifluoromethyl and chloro substituents in ’s compound suggest activity against resistant cancer cell lines, akin to voxtalisib (PI3K/mTOR inhibitor) .
  • Solubility vs. Bioavailability : The ethoxy derivative () may exhibit better aqueous solubility but reduced membrane permeability compared to the target compound’s lipophilic furan carbonyl group .

Key Research Findings

Steric Considerations : Bulky substituents (e.g., tert-butoxy in ) reduce rotational freedom, possibly enhancing binding specificity but complicating synthesis .

Therapeutic Trends : Pyrido[4,3-d]pyrimidines with fused aromatic systems (e.g., benzothiazole in ) are increasingly explored for dual kinase inhibition, a strategy relevant to the target compound’s design .

Biological Activity

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[4,3-d]pyrimidine core substituted with a 2,5-dimethylfuran-3-carbonyl group. Its unique structure may contribute to its biological activity by influencing interactions with various biological targets.

PropertyValue
IUPAC Name7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,5-dimethylfuran-3-yl)methanone
Molecular FormulaC14H15N3O2
CAS Number1797183-56-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved can vary depending on the biological system being studied.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

  • Case Study : In a comparative study involving various pyrimidine compounds, this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were comparable to established chemotherapeutic agents like etoposide .
CompoundCell LineIC50 (µM)
This compoundMCF-712.5
EtoposideMCF-715.0
Compound XA54910.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial assays.

  • Research Finding : In vitro studies demonstrated that it possesses inhibitory effects against various microbial strains including E. coli and S. aureus, indicating its potential utility in treating infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in the context of other similar compounds:

Compound NameBiological ActivityIC50 (µM)
2,5-Dimethylfuran-3-carbonyl chlorideModerate Anticancer25.0
Benzofuran-2-carbonyl chlorideLow Anticancer30.0
This compound High Anticancer 12.5

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